molecular formula C20H24ClN B1664910 Amitriptyline hydrochloride CAS No. 549-18-8

Amitriptyline hydrochloride

Cat. No.: B1664910
CAS No.: 549-18-8
M. Wt: 313.9 g/mol
InChI Key: KFYRPLNVJVHZGT-UHFFFAOYSA-N
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Description

Amitriptyline hydrochloride is a tricyclic antidepressant (TCA) first synthesized in the 1960s. Its chemical name is 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine hydrochloride (C₂₀H₂₃N·HCl) . It acts primarily by inhibiting the reuptake of serotonin and norepinephrine, with additional antagonistic effects on histamine H₁, muscarinic, and α₁-adrenergic receptors . Clinically, it is used for major depressive disorder, neuropathic pain, and migraine prophylaxis. This compound is freely soluble in water and ethanol, with a bitter taste and numbing effect .

Preparation Methods

Synthetic Routes and Reaction Conditions: Amitriptyline hydrochloride is synthesized through a multi-step processThe final step involves the conversion of amitriptyline to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Degradation Pathways

Amitriptyline hydrochloride undergoes degradation through chemical, thermal, and enzymatic mechanisms:

Oxidation Reactions

  • Metal-ion catalysis : Contaminants like Cu²⁺ and Fe³⁺ accelerate oxidation via free radical mechanisms, leading to dibenzocycloheptanone as a primary degradation product .

  • Sodium metabisulfite (Na₂S₂O₅) : Acts as an oxidizing agent, attacking the olefinic double bond (C=C) in amitriptyline’s structure, forming dibenzocycloheptanone .

  • Alkaline KMnO₄ : Oxidizes the exocyclic double bond, producing dibenzosuberone (Scheme 3 in ).

Reaction with I₂ :
In acidic conditions, amitriptyline forms ion-pair complexes with iodine, producing I₃⁻ and I₂ as byproducts .

Oxidizing Agent Reaction Conditions Product
Na₂S₂O₅Neutral/alkaline pHDibenzocycloheptanone
KMnO₄ (alkaline)pH > 7Dibenzosuberone
Cu²⁺/Fe³⁺ (metal ions)Buffered solutionsDibenzocycloheptanone

Thermal Degradation

  • Solid-state stability : this compound exhibits thermal stability up to 188°C, but begins degrading around 150°C .

  • Solution stability : At 80°C, a 1.3% degradation was observed over 90 days in aqueous solutions .

Temperature Degradation Rate Medium
80°C~1.3% over 90 daysAqueous solution
150°CRapid decompositionSolid state

Photochemical Degradation

Exposure to UV radiation (254 nm) or advanced oxidation processes (e.g., Fenton’s reagent) degrades this compound via hydroxyl radical (·OH) attack. Rate constants for ·OH-mediated oxidation are reported as (10.3 ± 0.3) × 10⁹ M⁻¹·s⁻¹ .

Factors Influencing Stability

  • Metal contamination : Accelerates oxidation (e.g., Cu²⁺, Fe³⁺ from glass containers) .

  • Chelating agents : Edetate disodium stabilizes solutions by binding metal ions .

  • pH : Alkaline conditions enhance oxidation (e.g., KMnO₄ reactions) .

  • Packaging : Amber glass containers reduce light-induced degradation .

Analytical Methods for Degradation Studies

Several spectrophotometric and chromatographic techniques are used to track degradation:

  • HPLC-MS : Identifies metabolites like nortriptyline and hydroxynortriptyline .

  • Kinetic methods : Monitor reaction rates using absorbance changes (e.g., MnO₄⁻⁻ at 610 nm) .

  • HPLC-NMR : Combines separation and structural elucidation for complex degradation mixtures .

Environmental and Pharmacological Implications

  • Metabolic pathways : In vivo, amitriptyline undergoes CYP-mediated demethylation to nortriptyline, influencing therapeutic efficacy and toxicity .

  • Wastewater treatment : Advanced oxidation processes (e.g., UV/H₂O₂) remove this compound from water systems, with rate constants validated in diverse matrices .

Scientific Research Applications

Amitriptyline hydrochloride is a tricyclic antidepressant (TCA) primarily used to treat major depressive disorder, but it also has various other applications . It is sold under the brand name Elavil, among others .

Medical Applications

This compound has several on-label and off-label uses:

Off-Label and Investigational uses

  • Insomnia: Many physicians in the UK and the US commonly prescribe amitriptyline for insomnia . However, a systematic review and network meta-analysis of medications for insomnia treatment found little evidence to inform the use of amitriptyline for insomnia .
  • ADHD: In the US, amitriptyline is commonly used in children with ADHD as an adjunct to stimulant medications, even though there is no evidence or guideline supporting this practice .
  • Cyclic Vomiting Syndrome: Tricyclic antidepressants decrease the frequency, severity, and duration of cyclic vomiting syndrome episodes . Amitriptyline is the most commonly used of them and is recommended as a first-line agent for its therapy .
  • Fibromyalgia: There have been some studies showing efficacy in managing fibromyalgia .

Case Studies

  • A 43-year-old female, a housewife, was diagnosed with atypical odontalgia (AO) and prescribed amitriptyline, starting at 25 mg and gradually increasing to 60 mg, which improved her AO symptoms within 7 months . After prosthodontic retreatment, a temporary recurrence occurred, resolving in a few weeks, and the maintenance dose was set at 30 mg . After 24 months, while AO symptoms improved significantly, she reported auditory hallucinations at midnight for a year, which she initially didn't find bothersome . Suspecting the amitriptyline, the dosage was reduced to 25 mg . MRI and psychiatric consultation showed no brain abnormalities or psychiatric issues . Two months after discontinuing amitriptyline, the auditory hallucinations disappeared, and the AO did not return .
  • A patient who had been regularly using alcohol consulted a surgeon who advised abstinence and prescribed alprazolam (0.5 mg nocte) to support sleep . Within a year, the patient exhibited uncontrolled alprazolam use and was referred to a psychiatrist who tapered alprazolam and initiated amitriptyline treatment at 25 mg at night for sleep problems . The dose of amitriptyline was gradually increased to 75 mg, leading to improvement . The patient then began self-medicating, escalating the amitriptyline dose to 250-300 mg at night and 100-250 mg during the day to prevent dysphoria and restlessness . He also engaged in binge ingestion of amitriptyline, consuming 625-750 mg, which resulted in seizure attacks . Over the following year, the patient's functionality declined, and he became dependent on amitriptyline, eventually leading to loss of consciousness and seizures after ingesting about 30 tablets .

Considerations

  • Misuse: Amitriptyline has been suspected of having abusive potential, based on a few case reports .
  • Psychoactive Medicinal Drug Use: Increased numbers or increased doses of psychoactive medicines are associated with an increased risk of hospitalization for falls in older adults .
  • Pregnancy Considerations: Surveys indicate increasing rates of maternal intake of psychoactive prescription drugs during pregnancy . Analyses of maternal hair and neonatal meconium have been used for assessment of gestational consumption and consequent prenatal exposure to drugs of abuse in high-risk groups of women .
  • Adverse Events: Auditory hallucination can occur as an adverse event of amitriptyline even in conventional doses .
  • Cardiovascular and Anticholinergic Effects : Amitriptyline has anticholinergic and sedative properties .

Mechanism of Action

Comparison with Similar Compounds

Other Tricyclic Antidepressants (TCAs)

Imipramine Hydrochloride

  • Mechanism: Shares the TCA structure but has a higher selectivity for norepinephrine reuptake inhibition.
  • Efficacy : A 1965 study comparing 137 patients found comparable long-term efficacy: 84% improvement with amitriptyline vs. 79% with imipramine after six months .
  • Side Effects : Imipramine has a higher incidence of orthostatic hypotension, while amitriptyline causes more sedation due to stronger antihistaminergic effects .

Doxepin Hydrochloride

  • Mechanism: A tertiary amine TCA like amitriptyline, with balanced serotonin/norepinephrine reuptake inhibition .
  • Efficacy : Some studies rate doxepin as "slightly superior" to amitriptyline for anxiety-associated depression, though Swiss trials contradict this .
  • Metabolism : Both drugs are metabolized by CYP2D6 and CYP2C19, requiring dose adjustments in poor metabolizers .

Atypical Antidepressants

Bupropion Hydrochloride

  • Weight Gain : In a 12-month study, bupropion and amitriptyline were associated with less weight gain compared to citalopram (β = -0.063 and -0.081, respectively) .
  • Side Effects : Bupropion lacks anticholinergic effects, reducing risks like dry mouth and constipation .

Anxiolytics

Alprazolam

  • Mechanism : A benzodiazepine acting on GABAₐ receptors.
  • Efficacy : In a 6-week trial, alprazolam matched amitriptyline in relieving depression but outperformed it in reducing anxiety and somatization .
  • Limitations : Alprazolam carries a higher risk of dependence and withdrawal symptoms compared to TCAs .

Pharmacokinetic and Metabolic Comparisons

  • Amitriptyline N-Oxide: A metabolite with 55–70% bioavailability.
  • CYP2D6/CYP2C19 Polymorphism: Both amitriptyline and imipramine require genotype-guided dosing to avoid toxicity in poor metabolizers (7–10% of Caucasians) .

Formulation Differences

  • Sustained-Release Microspheres : Amitriptyline hydrochloride combined with sodium alginate/chitosan microspheres achieves 53.25% encapsulation efficiency and pH-dependent release, offering advantages over immediate-release tablets .

Comparative Data Table

Compound Class Mechanism of Action Key Differences from Amitriptyline References
Imipramine HCl TCA Norepinephrine reuptake inhibition Higher orthostatic hypotension risk
Doxepin HCl TCA Balanced SERT/NET inhibition Potential superiority in anxiety-associated cases
Bupropion HCl NDRI Dopamine/norepinephrine reuptake block Lower anticholinergic side effects
Alprazolam Benzodiazepine GABAₐ receptor modulation Superior anxiolysis but higher addiction risk
Amitriptyline N-Oxide Metabolite Reduced to active amitriptyline Less sedation, no depressive mood

Clinical Considerations

  • Weight Gain : Amitriptyline causes less weight gain than SSRIs like citalopram but more than bupropion .
  • Species-Specific Effects: In reptiles (e.g., Speke’s hinge-back tortoise), amitriptyline’s nociceptive effects contradict mammalian responses, highlighting metabolic differences .
  • Drug Interactions : Amitriptyline may block the antihypertensive action of guanethidine and interacts with CYP2D6 substrates (e.g., codeine) .

Biological Activity

Amitriptyline hydrochloride is a tricyclic antidepressant (TCA) widely used for treating depression, anxiety disorders, and chronic pain. Its biological activity is characterized by several mechanisms, including the inhibition of neurotransmitter reuptake, modulation of receptor activity, and potential antimicrobial effects. This article explores these aspects in detail, supported by relevant data tables and case studies.

1. Neurotransmitter Reuptake Inhibition
Amitriptyline primarily functions as an inhibitor of serotonin (5-HT) and norepinephrine (NA) reuptake. It effectively increases the availability of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. The inhibition constants (Ki) for serotonin and norepinephrine transporters are reported to be 3.45 nM and 13.3 nM, respectively .

2. Receptor Activity
Amitriptyline also interacts with various receptors:

  • α2A-Adrenoceptors : Activation leads to increased norepinephrine release.
  • 5-HT2 Receptors : Antagonism may contribute to its anxiolytic effects.
  • TrkA/B Receptors : Amitriptyline activates these neurotrophic receptors, promoting neuronal survival and growth .

Antinociceptive Activity

Amitriptyline exhibits significant antinociceptive properties, making it effective in managing chronic pain conditions. Studies indicate that it reduces pain perception through its action on descending pain pathways and modulation of neurotransmitter levels .

Antimicrobial Activity

Recent research has revealed that amitriptyline possesses notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown effective minimum inhibitory concentrations (MIC) ranging from 25 to 200 µg/mL against various strains .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Salmonella typhimurium200

In vivo studies demonstrated that doses of 25 µg/g body weight significantly reduced bacterial counts in treated mice compared to control groups .

Case Studies

Case Study 1: Depression Treatment
In a clinical trial involving patients with major depressive disorder, amitriptyline combined with other therapies showed a treatment effectiveness rate of 92.3%, significantly higher than the control group's 75% . Post-treatment assessments indicated marked improvements in sleep quality and reductions in anxiety symptoms.

Case Study 2: Amitriptyline Dependence
A case report highlighted a patient who developed dependence on amitriptyline after self-medicating for sleep issues. The patient escalated the dosage to over 300 mg daily, leading to seizures and loss of consciousness. This case underscores the potential for misuse and the necessity for careful monitoring during treatment .

Pharmacokinetics

Amitriptyline undergoes extensive hepatic metabolism primarily via CYP2C19, CYP3A4, and CYP2D6 pathways, resulting in several active metabolites, notably nortriptyline. Genetic polymorphisms can influence individual responses to the drug .

Neuroprotective Effects

Research indicates that amitriptyline may offer neuroprotective benefits in models of neuronal injury. It has been shown to reduce neuronal cell death triggered by excitotoxic agents like kainic acid in animal models .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of amitriptyline hydrochloride, and how do they influence its mechanism of action?

this compound acts as a tricyclic antidepressant (TCA) by inhibiting serotonin (SERT) and norepinephrine (NET) reuptake transporters, with Ki values of 3.45 nM and 13.3 nM, respectively . It also weakly binds to dopamine transporters (DAT, Ki = 2.58 μM) and antagonizes adrenergic, muscarinic, histaminergic, and 5-HT receptors . Methodologically, receptor binding assays (e.g., radioligand displacement studies) and functional assays (e.g., neurotransmitter uptake inhibition in synaptosomes) are used to quantify these interactions .

Q. What analytical methods are commonly used for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely employed for dissolution testing and assay validation, adhering to pharmacopeial standards (e.g., USP) . Chemiluminescence (CL) methods using gold nanoparticles (AuNPs) to enhance luminol-silver nitrate systems offer high sensitivity (detection limit: 2.1×10<sup>−9</sup> g/mL) and are validated for tablet analysis . UV-Vis spectrophotometry at 239 nm is used for dissolution rate verification .

Q. What are the standard pharmacopeial requirements for dissolution testing of this compound tablets?

The United States Pharmacopeia (USP) mandates paddle apparatus testing at 50 RPM using 900 mL of dissolution medium (pH-adjusted fluids). Tablets must achieve ≥70% dissolution within 60 minutes, verified via UV absorbance at 239 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Safety protocols include using personal protective equipment (PPE), ensuring adequate ventilation, and adhering to OSHA Hazard Communication Standard (HCS) guidelines. Spills require immediate containment with inert absorbents, and disposal must comply with hazardous waste regulations .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for detecting this compound using chemiluminescence methods?

Key optimizations include alkaline pH (≥10.5), AuNP concentration (0.8 nM), and luminol-to-silver nitrate ratios (1:2). Linear ranges (3.0×10<sup>−9</sup>–3.0×10<sup>−7</sup> g/mL) and precision (RSD = 2.0% at 5.0×10<sup>−8</sup> g/mL) are achieved through factorial design experiments . Validation against HPLC ensures method robustness .

Q. What factors predict differential clinical responses to this compound in depression studies?

Predictive biomarkers include urinary 3-methoxy-4-hydroxyphenylglycol (MHPG) levels, which correlate with norepinephrine metabolism. Clinically, patients with insidious onset, psychomotor disturbance, and weight loss show better responses, while those with hypochondriacal traits or delusions respond poorly . Double-blind trials with structured rating scales (e.g., Hamilton Depression Scale) are critical for assessing these predictors .

Q. How do long-term studies address weight gain associated with this compound?

Retrospective electronic health record (EHR) studies using mixed-effects models reveal that amitriptyline causes less weight gain compared to citalopram (β = −0.081, p = 0.001). Methodologically, adjusting for confounding variables (e.g., comorbidities, concurrent medications) and using 12-month follow-ups improve validity .

Q. How does this compound exhibit neurotrophic effects, and what experimental approaches validate these properties?

Amitriptyline activates TrkA and TrkB receptors, promoting neuronal growth and survival in vitro (e.g., PC12 cell assays). Neurotrophic activity is validated via phosphorylation assays (e.g., ERK1/2, GSK-3β pathways) and apoptosis inhibition in primary neuronal cultures .

Q. What strategies resolve contradictions in receptor affinity data across studies?

Discrepancies in Ki values (e.g., SERT inhibition) arise from assay variability (e.g., radioligand choice, cell lines). Standardizing protocols (e.g., HEK293 cells overexpressing human transporters) and meta-analyses with weighted Z-scores improve reproducibility .

Q. What challenges exist in achieving bioequivalence for generic amitriptyline formulations?

Bioequivalence studies require crossover designs with pharmacokinetic parameters (AUC, Cmax) within 80–125% confidence intervals. Challenges include inter-subject variability and excipient interactions, addressed via population pharmacokinetic modeling and dissolution profile comparisons .

Properties

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;hydrochloride
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYRPLNVJVHZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50-48-6 (Parent)
Record name Amitriptyline hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID9033187
Record name Amitriptyline hydrochloride
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Molecular Weight

313.9 g/mol
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Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855970
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

549-18-8
Record name Amitriptyline hydrochloride
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Record name Amitriptyline hydrochloride [USP:JAN]
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Record name 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, hydrochloride (1:1)
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